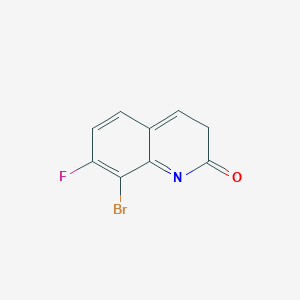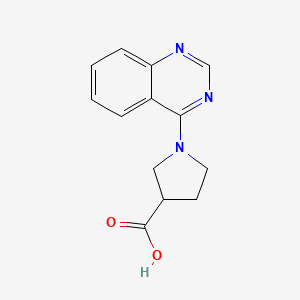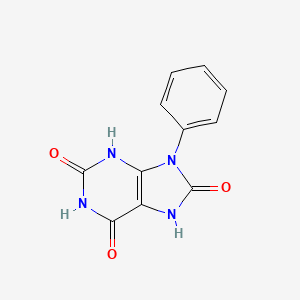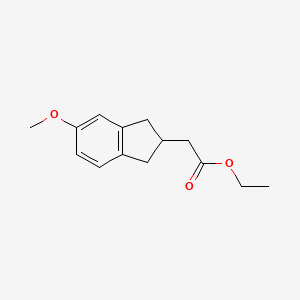
2-(Chloromethyl)naphthalene-5-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)naphthalene-5-acetic acid is an organic compound with the molecular formula C13H11ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chloromethyl group and an acetic acid moiety attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-5-acetic acid typically involves the chloromethylation of naphthalene derivatives. One common method involves the reaction of naphthalene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl intermediate, which is then further reacted to introduce the acetic acid group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-(Chloromethyl)naphthalene-5-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Formation of naphthalene derivatives with various functional groups.
Oxidation: Production of naphthalene-5-acetic acid or naphthalene-5-ketone derivatives.
Reduction: Formation of 2-methyl-naphthalene-5-acetic acid.
科学的研究の応用
2-(Chloromethyl)naphthalene-5-acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloromethyl)naphthalene-5-acetic acid involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the activity or function of these biomolecules, which is of interest in both therapeutic and research contexts.
類似化合物との比較
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the chloromethyl group.
2-Naphthaleneacetic acid: Similar but without the chloromethyl substitution.
Chloromethyl naphthalene: Lacks the acetic acid moiety.
Uniqueness
2-(Chloromethyl)naphthalene-5-acetic acid is unique due to the presence of both the chloromethyl and acetic acid groups, which confer distinct reactivity and potential for diverse chemical modifications. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C13H11ClO2 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
2-[6-(chloromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H11ClO2/c14-8-9-4-5-12-10(6-9)2-1-3-11(12)7-13(15)16/h1-6H,7-8H2,(H,15,16) |
InChIキー |
MFUNNQRLDYMHSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CCl)C(=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
![tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate](/img/structure/B11872738.png)
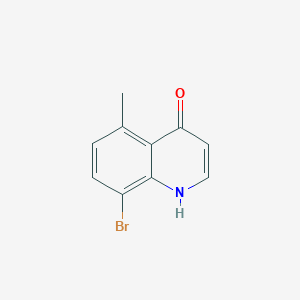

![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)
![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)

